N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in scientific research due to its potential pharmacological properties, particularly in the field of neuroprotection and acetylcholinesterase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the morpholine-4-carboxamide moiety. Common reagents used in these reactions include piperazine, 2-methoxyphenyl isocyanate, and morpholine-4-carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential neuroprotective effects and its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function and alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects, often used in research for its neuroprotective properties.
4-([4-(4-Methyloxy-Phenyl)-Piperazin-1-Yl]-Phenyl)-Carbamic Acid Phenyl Ester: Another piperazine derivative with potential pharmacological applications.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and its potential neuroprotective effects make it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O4/c1-30-21-5-3-2-4-20(21)25-10-12-26(13-11-25)22(28)18-6-8-19(9-7-18)24-23(29)27-14-16-31-17-15-27/h2-9H,10-17H2,1H3,(H,24,29) |
InChI Key |
OLNLVOFOXFCEFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.